molecular formula C8H10IN B8146581 3-Iodo-2,4-dimethylaniline

3-Iodo-2,4-dimethylaniline

Cat. No.: B8146581
M. Wt: 247.08 g/mol
InChI Key: HOMDUFHREGBMQZ-UHFFFAOYSA-N
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Description

3-Iodo-2,4-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-2,4-dimethylaniline can be synthesized through several methods. One common approach involves the iodination of 2,4-dimethylaniline using iodine and an oxidizing agent. The reaction typically takes place in the presence of a solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to control reaction parameters. The use of safer and more environmentally friendly reagents is also a focus in industrial settings to minimize hazardous waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,4-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide and copper(I) iodide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to achieve reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions produce nitro compounds and amines, respectively .

Mechanism of Action

The mechanism of action of 3-iodo-2,4-dimethylaniline involves its interaction with specific molecular targets. The iodine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4,6-dimethylaniline
  • 3-Iodo-2,6-dimethylaniline
  • 4-Iodo-2,6-dimethylaniline

Uniqueness

3-Iodo-2,4-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-iodo-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMDUFHREGBMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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